molecular formula C15H17N3O3S B3019451 N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide CAS No. 2249363-82-2

N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide

Cat. No. B3019451
CAS RN: 2249363-82-2
M. Wt: 319.38
InChI Key: YQELQVUFLISPGX-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide (also known as SMT 19969) is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. The compound has shown promising results in pre-clinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

SMT 19969 is a selective inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). LOXL2 is involved in the cross-linking of collagen and elastin fibers, which are important components of the extracellular matrix. Overexpression of LOXL2 has been associated with various diseases, including fibrosis and cancer. SMT 19969 inhibits the activity of LOXL2, leading to a reduction in collagen cross-linking and a decrease in fibrosis and tumor growth.
Biochemical and Physiological Effects
SMT 19969 has been shown to have several biochemical and physiological effects. In pre-clinical studies, SMT 19969 has been shown to reduce collagen cross-linking, decrease fibrosis, and inhibit tumor growth. In addition, SMT 19969 has been shown to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

SMT 19969 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. In addition, SMT 19969 has been extensively studied, and its mechanism of action and biochemical effects are well understood. However, there are also some limitations to using SMT 19969 in lab experiments. The compound is relatively expensive, which may limit its use in some studies. In addition, SMT 19969 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on SMT 19969. One potential direction is to study the compound's efficacy in clinical trials for the treatment of fibrosis and cancer. Another direction is to investigate the potential use of SMT 19969 in combination with other therapies, such as chemotherapy or immunotherapy. In addition, further studies are needed to fully understand the mechanism of action of SMT 19969 and its potential side effects.

Synthesis Methods

SMT 19969 is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the reaction of 3-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to form the N-ethyl derivative. The N-ethyl derivative is further reacted with 6-methylsulfonylpyridine-3-carboxylic acid to form the final product, SMT 19969.

Scientific Research Applications

SMT 19969 has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of various diseases such as idiopathic pulmonary fibrosis, chronic obstructive pulmonary disease, and liver fibrosis. In addition, SMT 19969 has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in pre-clinical studies.

properties

IUPAC Name

N-ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-4-18(14-11(2)6-5-9-16-14)15(19)12-7-8-13(17-10-12)22(3,20)21/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQELQVUFLISPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=CC=N1)C)C(=O)C2=CN=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(3-methylpyridin-2-yl)-6-methylsulfonylpyridine-3-carboxamide

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